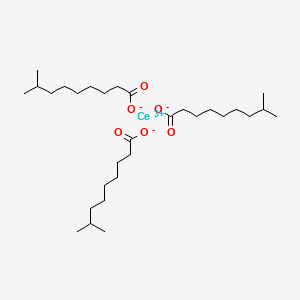
2,3-Dihydroxypropyl bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl bromoacetate is an organic compound with the molecular formula C5H9BrO4. It is a bromoacetate ester derivative, characterized by the presence of both hydroxyl and bromoacetate functional groups.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl bromoacetate can be synthesized through the esterification of 2,3-dihydroxypropyl alcohol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Esterification and transesterification: The ester group can participate in reactions to form different ester derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Esterification and transesterification: Catalysts like sulfuric acid or base catalysts such as sodium hydroxide are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, and ethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Esterification and transesterification: Various ester derivatives are formed depending on the reactants used.
科学研究应用
2,3-Dihydroxypropyl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-dihydroxypropyl bromoacetate involves its reactivity towards nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl groups participate in hydrogen bonding and oxidation reactions. These interactions enable the compound to modify molecular structures and influence biochemical pathways .
相似化合物的比较
Similar Compounds
- 2,3-Dihydroxypropyl chloroacetate
- 2,3-Dihydroxypropyl iodoacetate
- Glycidyl bromoacetate
Uniqueness
2,3-Dihydroxypropyl bromoacetate is unique due to its specific combination of hydroxyl and bromoacetate functional groups, which confer distinct reactivity patterns. Compared to its chloro and iodo analogs, the bromo derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
94159-35-0 |
|---|---|
分子式 |
C5H9BrO4 |
分子量 |
213.03 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl 2-bromoacetate |
InChI |
InChI=1S/C5H9BrO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2 |
InChI 键 |
OBIZXLAEEKEFMZ-UHFFFAOYSA-N |
规范 SMILES |
C(C(COC(=O)CBr)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



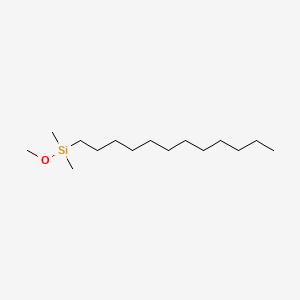
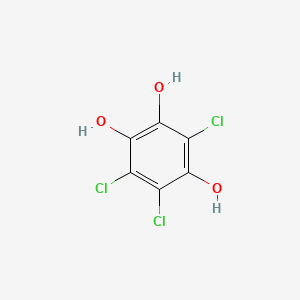
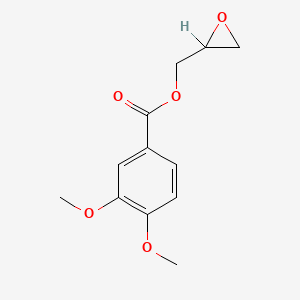

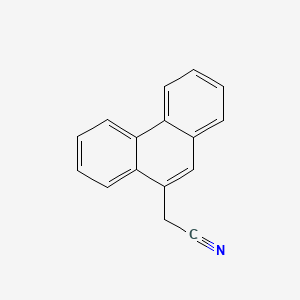
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
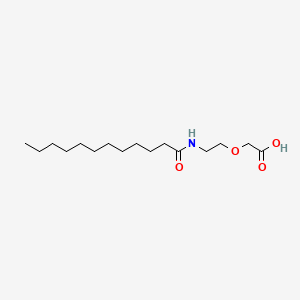

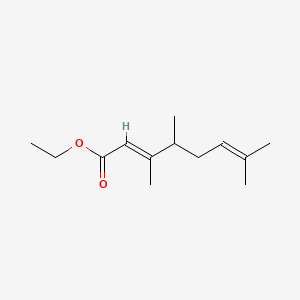


![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
